Product packaging for 1H-imidazo[4,5-c]quinoline(Cat. No.:CAS No. 233-56-7)

1H-imidazo[4,5-c]quinoline

Cat. No.: B3421937
CAS No.: 233-56-7
M. Wt: 169.18 g/mol
InChI Key: ITIRVXDSMXFTPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-Imidazo[4,5-c]quinoline is a privileged heterocyclic scaffold formed by the annulation of imidazole and quinoline rings, acquiring a wide spectrum of significant pharmacological properties . This structure is a key intermediate in developing compounds for diverse research applications, including as agonists for toll-like receptors (TLRs) and the 5-HT1A receptor for central nervous system (CNS) disorder research, and as inhibitors of phosphoinositide 3-kinases (PI3Ks) and cholinesterases . Specific derivatives, such as 1H-imidazo[4,5-c]quinolin-4-amines, have been extensively studied as positive allosteric modulators (PAMs) of the A3 adenosine receptor (A3AR) . These PAMs enhance the receptor's response to its native agonist, adenosine, offering a potential therapeutic strategy that is event- and site-specific, potentially reducing side effects for conditions like chronic pain, inflammatory diseases, and liver conditions . Furthermore, the imidazoquinoline core is a recognized structure in kinase inhibitor research. For instance, the compound NVP-BEZ235, which is based on this scaffold, is a potent inhibitor of human PI3K and mTOR, and has shown high inhibitory potency in cultures of the protozoan parasite Trypanosoma brucei , providing a starting point for anti-parasitic drug discovery . This reagent is a versatile building block for medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) through various synthetic approaches, including multicomponent, microwave-assisted, and electrochemical reactions . This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N3 B3421937 1H-imidazo[4,5-c]quinoline CAS No. 233-56-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-imidazo[4,5-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c1-2-4-8-7(3-1)10-9(5-11-8)12-6-13-10/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIRVXDSMXFTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311603
Record name 1H-Imidazo[4,5-c]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

233-56-7
Record name 1H-Imidazo[4,5-c]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=233-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazo[4,5-c]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-imidazo[4,5-c]quinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Strategies for 1h Imidazo 4,5 C Quinoline and Its Analogues

Classical Methodologies for 1H-imidazo[4,5-c]quinoline Core Synthesis

Traditional approaches to the synthesis of the this compound scaffold have laid the groundwork for the development of more complex derivatives. These methods often involve multi-step sequences and have been refined over the years to improve yields and substrate scope.

Ring Closure Reactions Employing Ortho-Diamines

A cornerstone in the synthesis of the imidazo[4,5-c]quinoline system is the utilization of quinoline-3,4-diamines as key intermediates. These ortho-diamines can be subjected to cyclization with various one-carbon synthons to form the imidazole (B134444) ring.

A common pathway involves the reduction of a 3-nitro-4-aminoquinoline derivative to the corresponding 3,4-diaminoquinoline. nih.govnih.gov For instance, the reduction of N-substituted-3-nitroquinolin-4-amines can be achieved using reagents like palladium on carbon (Pd/C) with hydrogen gas. nih.govacs.org The resulting diaminoquinoline is often used directly in the subsequent cyclization step without extensive purification. binghamton.edu

The cyclization of the diamine to form the imidazole ring can be accomplished using various reagents. One widely used method is the reaction with orthoesters, such as trimethyl orthovalerate or triethyl orthoformate, typically in a solvent like toluene (B28343) at elevated temperatures. nih.govacs.orggoogle.com The use of formic acid can also facilitate this cyclization. google.com This approach allows for the introduction of different substituents at the 2-position of the imidazole ring, depending on the orthoester used.

Another strategy involves the condensation of the diaminoquinoline with aldehydes. This reaction, often carried out in a suitable solvent system like a mixture of water and isopropanol, leads to the formation of the imidazole ring through a condensation-cyclization-aromatization sequence. acs.org

Condensation Routes for Imidazole Annulation

Condensation reactions are fundamental to the construction of the imidazole portion of the this compound core. These methods typically involve the reaction of a suitably functionalized quinoline (B57606) with a reagent that provides the necessary atoms to form the five-membered imidazole ring.

One established route involves the reaction of a 4-amino-3-nitroquinoline with a reducing agent to form the crucial 3,4-diaminoquinoline intermediate. nih.govacs.org This intermediate can then undergo condensation with a carboxylic acid or its derivative. nih.gov For example, reaction with a carboxylic acid followed by cyclization, sometimes facilitated by a dehydrating agent, leads to the formation of the 2-substituted imidazo[4,5-c]quinoline. nih.gov

Another approach utilizes the reaction of a diaminoquinoline with carbon disulfide in an alkaline medium to yield a 2-mercapto-1H-imidazo[4,5-f]quinoline derivative, which can be further functionalized. tandfonline.com

A multi-step sequence involving a van Leusen reaction, Staudinger reaction, aza-Wittig reaction, and carbodiimide-mediated cyclization has also been reported for the synthesis of multisubstituted 1H-imidazo[4,5-c]quinolines. nih.gov This pathway starts from 2-azidobenzaldehydes, amines, and tosylmethyl isocyanide (TosMIC) to construct the imidazole ring onto a pre-existing aromatic system which then forms the quinoline portion. nih.gov

Strategies Involving Quinoline Precursors

The synthesis of the this compound scaffold frequently begins with a pre-formed quinoline ring, which is then elaborated to include the fused imidazole ring. A common starting material is quinolin-4-ol or its derivatives. nih.govacs.org

A typical synthetic sequence begins with the nitration of a quinolin-4-ol to introduce a nitro group at the 3-position. nih.govnih.govacs.org The resulting 3-nitroquinolin-4-ol (B21240) is then converted to a 4-chloro-3-nitroquinoline (B17048) using a chlorinating agent like phosphorus oxychloride (POCl₃) or phenylphosphonic dichloride (PhPOCl₂). nih.gov This 4-chloro derivative serves as a versatile intermediate for introducing an amino group at the 4-position via nucleophilic substitution with an appropriate amine. nih.govacs.orgmdpi.com

The subsequent steps involve the reduction of the nitro group at the 3-position to an amino group, generating a quinoline-3,4-diamine. nih.govacs.org This reduction is commonly achieved through catalytic hydrogenation. nih.govacs.org Finally, the imidazole ring is formed by cyclization of the diamine with a suitable one-carbon source, such as an orthoester or an aldehyde, as described previously. nih.govacs.orggoogle.com

An alternative strategy involves the oxidation of a 1-substituted-1H-imidazo[4,5-c]quinoline to its corresponding N-oxide. google.comjku.at This N-oxide can then be converted to a 4-amino derivative through various methods, including reaction with ammonium (B1175870) hydroxide (B78521) or ammonium salts in the presence of tosyl chloride, or by reaction with benzoyl isocyanate. google.commdpi.com

Modern and Sustainable Approaches to this compound Synthesis

Contemporary synthetic efforts are increasingly focused on developing more efficient, sustainable, and environmentally friendly methods for constructing the this compound core. These modern approaches often utilize catalysis to achieve higher atom economy and milder reaction conditions.

Transition Metal-Catalyzed Cyclizations for this compound

Transition metal catalysis has emerged as a powerful tool in the synthesis of heterocyclic compounds, including 1H-imidazo[4,5-c]quinolines. These methods often enable novel bond formations and can proceed under milder conditions than classical approaches.

Palladium-catalyzed reactions have been employed for the synthesis of imidazo[4,5-b]pyridine-2-ones and imidazo[4,5-c]pyridine-2-ones through a one-pot tandem carbamoyl (B1232498) chloride amination followed by intramolecular urea (B33335) cyclization. beilstein-journals.org While not directly forming the quinoline core, this methodology highlights the potential of palladium catalysis in constructing the fused imidazole ring system. Copper-catalyzed tandem reactions have also been developed for the synthesis of imidazo[1,2-c]quinazolines and imidazo[4,5-c]quinolines, involving Ullmann-type C-N coupling. researchgate.net

Rhodium(III)-catalyzed cascade oxidative annulation reactions of N-aryl-substituted imidazoles with alkynes have been shown to produce polycyclic heteroaromatic compounds containing the benzo[ij]imidazo[2,1,5-de]quinolizine scaffold. bohrium.com This demonstrates the utility of rhodium catalysis in constructing complex fused systems through multiple C-H activation events. bohrium.com

Furthermore, a modified Pictet-Spengler approach catalyzed by Ytterbium(III) triflate (Yb(OTf)₃) has been utilized for the synthesis of 1,4-diaryl substituted imidazo[4,5-c]quinolines. rsc.org This method involves the synthesis of the imidazole ring from imines using toluenesulfonylmethyl isocyanide (TosMIC) followed by functionalization at the C-4 position. rsc.org

Metal-Free and Organocatalytic Synthesis of this compound

In the quest for greener and more sustainable synthetic methods, metal-free and organocatalytic approaches have gained significant attention. These strategies avoid the use of potentially toxic and expensive heavy metals.

An iodine-mediated decarboxylative cyclization of α-amino acids and 2-methyl quinolines has been developed for the synthesis of imidazo[1,5-a]quinolines under metal-free conditions. nih.govrsc.org This method provides a straightforward route to this class of fused N-heterocycles. nih.govrsc.org Another metal-free approach involves an iodine-dimethyl sulfoxide (B87167) (I₂-DMSO) promoted sequential oxidative cross-coupling followed by intramolecular cyclization of pyridoimidazole arylamines and carbonyl compounds to afford quinoline fused imidazo[4,5-c]quinolines. researchgate.net

Organocatalysis, which utilizes small organic molecules as catalysts, also presents a promising avenue for the synthesis of these heterocycles. While specific examples for the direct synthesis of the this compound core are still emerging, the principles of organocatalysis are being applied to the synthesis of related fused imidazole systems. For instance, the synthesis of various pyrido[2',1':2,3]imidazo[4,5-c]quinolines, which are isosteres of ellipticine, has been achieved through metal-free pathways. researchgate.net

The development of green and rapid synthesis methods, such as those utilizing solid acidic catalysts under ultrasonic irradiation for related quinoline derivatives, points towards future directions in the sustainable production of 1H-imidazo[4,5-c]quinolines. researchgate.net

Green Chemistry Principles in this compound Production

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex heterocyclic compounds like 1H-imidazo[4,5-c]quinolines, aiming to reduce the environmental impact of chemical processes. A significant focus has been on the use of alternative energy sources to drive reactions, leading to shorter reaction times, higher yields, and often, a reduction in the use of hazardous solvents and reagents.

One of the most prominent green techniques employed is microwave-assisted synthesis . This method has been successfully used to produce fused polyheterocycles, including pyrido-fused imidazo[4,5-c]quinolines, in high yields. rsc.org The key advantages of this approach include the use of mild reaction conditions and green media, which contributes to a more environmentally benign synthetic protocol. rsc.org Microwave irradiation has been shown to significantly accelerate reaction times in the synthesis of various heterocyclic systems, including imidazo[4,5-b]pyridines and quinolines. cem.com For instance, a one-pot sequential route to synthesize pyrido fused imidazo[4,5-c]quinolines has been developed using microwave assistance, highlighting the efficiency of this green chemistry approach. rsc.orgcolab.ws Recent advancements have further underscored the benefits of microwave-assisted techniques in reducing reaction times and improving yields for the synthesis of this compound derivatives. evitachem.com

Beyond microwave technology, other green chemistry strategies are being explored. An efficient and environmentally friendly synthesis of imidazo[4,5,1-ij]quinolines has been described that proceeds via a sequential Povarov reaction and reductive cyclization. researchgate.netrsc.org This method emphasizes the development of versatile and eco-friendly synthetic routes. researchgate.net The use of neat water as a solvent and inexpensive, abundant glycerol (B35011) under microwave irradiation in modified Skraup reactions also represents a move towards greener synthetic pathways for quinoline derivatives. researchgate.net

Functionalization and Derivatization of the this compound Scaffold

The modification of the this compound core is crucial for developing new derivatives with tailored properties. A variety of functionalization and derivatization strategies have been established, including electrophilic and nucleophilic substitutions, cross-coupling reactions, and the introduction of heteroatoms.

Electrophilic Aromatic Substitution on this compound

Electrophilic aromatic substitution provides a direct method for introducing functional groups onto the aromatic rings of the this compound system.

Nitration: The nitration of quinoline precursors is a key step in the synthesis of some this compound derivatives. For example, in a multi-step synthesis of 1H-imidazo[4,5-c]quinolin-4-amine derivatives, the first step involves the nitration of quinoline-2,4-diol with nitric acid to produce 3-nitroquinoline-2,4-diol. nih.gov This nitro-intermediate is then carried through subsequent steps to form the final imidazoquinoline structure. nih.gov

Halogenation: Bromination is another example of an electrophilic substitution reaction used to functionalize the imidazoquinoline scaffold. The introduction of a bromine atom at the 4-position of the this compound core has been achieved through electrophilic substitution. This bromo-derivative can then serve as a versatile intermediate for further modifications, such as cross-coupling reactions.

Nucleophilic Functionalization of this compound

Nucleophilic substitution reactions are widely employed to introduce a variety of functional groups onto the this compound scaffold, particularly at the 4-position.

Amination: The introduction of an amino group at the 4-position is a common and important functionalization reaction. Several methods are known for the amination of 4-chloro-1H-imidazo[4,5-c]quinoline derivatives. mdpi.comresearchgate.net One approach involves the direct nucleophilic substitution of the 4-chloro group with an appropriate amine. mdpi.comresearchgate.net For instance, the reaction of 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline with 4-amino acetophenone (B1666503) in n-butanol yields the corresponding 4-amino derivative. mdpi.comresearchgate.net Another method involves the reaction of a this compound N-oxide with ammonium hydroxide or ammonium salts in the presence of tosyl chloride. mdpi.comgoogle.com A third strategy utilizes the reaction of the N-oxide with benzoyl isocyanate. google.com The amination of the quinoline core can also be achieved through a two-step process involving N-oxidation followed by treatment with tosyl chloride and ammonia (B1221849). nih.gov

Hydroxylation: The 4-hydroxy derivative of this compound can be synthesized via a nucleophilic substitution reaction. This is typically achieved by refluxing the corresponding 4-chloro derivative with a hydroxyl-containing nucleophile. For example, refluxing 4-chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) yields the 4-hydroxy derivative.

Cross-Coupling Reactions for this compound Modification

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the C-C and C-N bond formation, enabling extensive modification of the this compound skeleton. These reactions are often employed using a halogenated imidazoquinoline as a starting material.

Suzuki Coupling: The Suzuki coupling reaction is frequently used to introduce aryl or heteroaryl substituents. For the synthesis of dactolisib, a key step involves the Pd-catalyzed Suzuki coupling of an 8-bromo-1H-imidazo[4,5-c]quinolin-1-yl derivative with 3-quinoline boronic acid. researchgate.netacs.org This reaction has also been utilized to prepare various other bioactive imidazo[4,5-c]quinolin-2-one derivatives. researchgate.net In other studies, Suzuki conditions were employed to prepare compounds with various aromatic and nonaromatic substituents at the R3 position of the imidazoquinoline core. acs.orgnih.gov

Sonogashira Coupling: The Sonogashira coupling reaction allows for the introduction of alkyne moieties. This method has been used in the preparation of this compound derivatives, for example, by coupling terminal alkynes with aryl bromides on the quinoline scaffold. nih.govacs.orgacs.org The reaction typically involves a palladium catalyst and a copper co-catalyst. acs.org

Buchwald-Hartwig Amination: This cross-coupling reaction is used for the direct amination of the imidazoquinoline core. It has been successfully applied in the preparation of derivatives where a direct amination of an aryl halide on the scaffold was required. acs.orgnih.gov

Negishi Coupling: The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide, has also been utilized for the functionalization of the this compound system. For instance, a methyl group was introduced using Negishi coupling conditions with chloro(methyl)zinc and a palladium catalyst. acs.orgnih.gov

The table below summarizes various cross-coupling reactions used for the modification of the this compound scaffold.

Cross-Coupling ReactionReactantsCatalyst/ReagentsProduct TypeReference(s)
Suzuki Coupling 8-bromo-1H-imidazo[4,5-c]quinolin-1-yl derivative, 3-quinoline boronic acidPd catalyst8-quinolin-3-yl-1H-imidazo[4,5-c]quinolin-1-yl derivative researchgate.net, acs.org
Bromo-imidazo[4,5-c]quinolin-2-one, boronic acidsPd catalystAryl/heteroaryl substituted imidazo[4,5-c]quinolin-2-ones researchgate.net
Bromo-intermediate, various boronic acidsPd(PPh₃)₄, K₂CO₃Aryl/heteroaryl substituted derivatives acs.org, nih.gov
Sonogashira Coupling Aryl bromide on quinoline scaffold, terminal alkynePd catalyst, Cu co-catalystAlkynyl-substituted derivative nih.gov, acs.org, acs.org
Buchwald-Hartwig Amination Bromo-intermediate, aminesPd catalystAmino-substituted derivative acs.org, nih.gov
Negishi Coupling Bromo-intermediate, chloro(methyl)zincPd catalystMethyl-substituted derivative acs.org, nih.gov

Heteroatom Introduction and Transformation on this compound

The introduction and transformation of heteroatoms other than nitrogen and oxygen onto the this compound scaffold can lead to derivatives with unique properties.

Sulfur Introduction: Thio-derivatives of the this compound can be prepared. A method for preparing azole-sulfur ketone derivatives involves the reaction of an imidazole compound with elemental sulfur in the presence of a catalyst. google.com

Selenium Introduction: Seleno-derivatives of quinolines have been synthesized, indicating the feasibility of introducing selenium into the broader quinoline family, which includes the imidazo[4,5-c]quinolines. researchgate.netresearchgate.net The synthesis of imidazolium (B1220033) (seleno) ketone derivatives has been achieved by reacting an imidazole compound with elemental selenium. google.com For example, selenolo[2,3-b]quinoline derivatives can be prepared starting from diquinolinyl diselenide or 3-cyano-4-methylquinoline-2(1H)selenone. researchgate.net

Chemical Reactivity and Transformation of 1h Imidazo 4,5 C Quinoline

Acid-Base Properties and Tautomerism of 1H-imidazo[4,5-c]quinoline

The this compound system possesses multiple nitrogen atoms, which confer basic properties to the molecule. The imidazole (B134444) and quinoline (B57606) rings contain nitrogen atoms that can be protonated, making the molecule an organic base. The basicity of these compounds is an important factor in their chemical behavior and biological activity, influencing properties like solubility and interactions with physiological targets. For instance, the amphiphilic and di-basic nature of some imidazoquinoline derivatives, along with their pKa values, is crucial for their accumulation in acidic intracellular compartments like endosomes nih.gov. During synthetic procedures, this basicity is utilized in purification steps, such as in workups involving basic extractions with reagents like sodium hydroxide (B78521) binghamton.edu.

Tautomerism is a key feature of the this compound core due to the protic hydrogen on the imidazole ring. This allows for annular tautomerism, where the proton can migrate between the N-1 and N-3 positions of the imidazole moiety.

This compound : The proton resides on the nitrogen atom distal to the quinoline fusion.

3H-imidazo[4,5-c]quinoline : The proton resides on the nitrogen atom proximal to the quinoline fusion.

Oxidation and Reduction Chemistry of this compound

The fused ring system of this compound can undergo both oxidation and reduction reactions, which are critical for the synthesis and functionalization of its derivatives.

Oxidation Reactions A primary oxidation reaction for this scaffold is the N-oxidation of the quinoline ring. This transformation is a key step in the synthesis of 4-amino-1H-imidazo[4,5-c]quinoline derivatives, which are known for their potent biological activities. The nitrogen at position 5 of the quinoline ring can be selectively oxidized to form an N-oxide, which activates the C4 position for subsequent nucleophilic substitution.

Another type of oxidation involves substituents attached to the core. For example, a cycloalkenyl group at the 2-position can undergo epoxidation to introduce oxygen-containing functional groups nih.gov.

Reaction TypeReagent(s)Position of ReactionProduct TypeReference
N-Oxidation3-Chloroperoxybenzoic acid (m-CPBA)N-5 (Quinoline)1H-imidazo[4,5-c]quinolin-5-oxide nih.gov
Epoxidation3-Chloroperoxybenzoic acid (m-CPBA)Alkene on C-2 substituentOxirane on substituent nih.gov

Reduction Reactions Reduction reactions are fundamental in the construction of the this compound core from substituted quinoline precursors. A common synthetic route involves the reduction of a nitro group at the C3 position of the quinoline ring. This reduction yields a vicinal diamine (3,4-diaminoquinoline), which is a crucial intermediate for the subsequent cyclization to form the imidazole ring.

Reaction TypeReagent(s)Position of ReactionProduct TypeReference
Nitro Group ReductionIron (Fe) powder, Hydrochloric acid (HCl)C-3 (Quinoline)2-chloroquinoline-3,4-diamine nih.gov
Nitro Group ReductionTin(II) chloride (SnCl2)C-6 (Quinoline)Quinoline-5,6-diamine jddtonline.info

Ring-Opening and Rearrangement Reactions of the this compound Core

Based on available research, reactions involving the ring-opening or rearrangement of the stable, aromatic this compound core are not commonly reported. While photochemical ring-opening reactions have been described for the isomeric imidazo[1,5-a]quinoline (B8571028) system rsc.org, similar transformations for the this compound scaffold have not been documented in the reviewed literature. Likewise, rearrangements of the core heterocyclic structure are not a prominent feature of its chemistry, although rearrangements during the synthesis of precursors have been occasionally observed.

Cycloaddition Reactions Involving this compound

The potential for the this compound core to participate in cycloaddition reactions, such as Diels-Alder reactions, has not been extensively explored in the scientific literature. The aromaticity of both the quinoline and imidazole rings contributes to the high stability of the scaffold, which generally makes it unreactive in cycloaddition processes under standard conditions. No specific examples of this reaction class involving the core structure were identified in the reviewed sources.

Chemo- and Regioselectivity in this compound Reactions

Chemoselectivity and regioselectivity are critical considerations in the synthesis and functionalization of this compound derivatives, given the multiple reactive sites and functional groups often present.

Regioselectivity The selective functionalization of specific positions on the heterocyclic core is a key challenge and a subject of extensive study.

C4-Position Amination : In the synthesis of many biologically active analogues, the introduction of an amino group at the C4 position is desired. This is often achieved through a sequence starting with a 2,4-dichloro-3-nitroquinoline (B146357) precursor. The chlorine at C4 is more susceptible to nucleophilic substitution by ammonia (B1221849) than the chlorine at C2, allowing for the regioselective formation of 2-chloro-3-nitroquinolin-4-amine (B172170) nih.gov.

N1 vs. N3 Alkylation : A significant regiochemical challenge arises during the alkylation of the imidazole ring. The reaction can potentially occur at either the N-1 or N-3 position. Synthetic strategies have been developed to control the outcome, as the position of the substituent can dramatically affect the biological properties of the resulting molecule.

Chemoselectivity Synthetic routes toward complex this compound derivatives often require reactions that selectively target one functional group in the presence of others.

Nitro Reduction : A prominent example of chemoselectivity is the reduction of a nitro group at the C3 position without affecting other sensitive groups, such as chloro-substituents on the quinoline ring. The use of reagents like iron powder in acidic media selectively reduces the nitro group to an amine, leaving the C-Cl bond intact for further modifications nih.gov.

N-Oxidation : The oxidation of the quinoline nitrogen to an N-oxide using m-CPBA proceeds without affecting the imidazole nitrogens, demonstrating the different reactivity of the two heterocyclic systems within the same molecule nih.gov.

Reaction TypeSubstrateReagent(s)Key SelectivityOutcomeReference
Nucleophilic Aromatic Substitution2,4-dichloro-3-nitroquinolineAmmoniaRegioselectiveSubstitution occurs preferentially at the C4 position. nih.gov
Nitro Group Reduction2-chloro-3-nitroquinolin-4-amineFe / HClChemoselectiveThe nitro group is reduced without affecting the chloro substituent. nih.gov
N-Oxidation2-substituted this compoundm-CPBAChemoselectiveThe quinoline N-5 is oxidized in preference to the imidazole nitrogens. nih.gov

Structure Activity Relationship Sar Studies of 1h Imidazo 4,5 C Quinoline Derivatives

Design Principles for Modulating 1H-imidazo[4,5-c]quinoline Activity

The design of active this compound derivatives is guided by several key principles aimed at optimizing their interaction with biological targets. A primary strategy involves modulating the physicochemical properties of the molecule, such as lipophilicity and aqueous solubility, to enhance efficacy. For instance, in the development of A3AR PAMs, rings at the C2 position of the imidazole (B134444) moiety were functionalized with polar groups to reduce lipophilicity. nih.gov Another core principle is the strategic introduction of conformationally constrained groups to determine if a target receptor has a preferred conformation for its ligands. nih.gov

Furthermore, the design often focuses on achieving target selectivity by exploiting differences in binding sites. For A3AR modulators, SAR studies have successfully separated the structural requirements for allosteric enhancement from those that cause inhibition of the orthosteric (primary) binding site. nih.gov This allows for the design of pure PAMs that enhance the effect of endogenous agonists without directly activating the receptor, a significant advantage in developing safer therapeutics. nih.gov Modifications are systematically made at key positions, primarily the N1 and C2 positions of the imidazole ring and the C4 position of the quinoline (B57606) ring, to probe the electronic and steric requirements of the target's binding pocket. nih.govnih.gov

Impact of Substitutions at the Quinoline Moiety on Biological Interactions

Substitutions on the quinoline portion of the scaffold, particularly at the C4 position, have a profound impact on biological activity. For derivatives acting as A3AR PAMs, the nature of the substituent at the 4-amino group is critical for enhancing agonist efficacy.

Key findings include:

Aromatic Substituents: The introduction of specific aromatic groups at the 4-amino position was found to be highly favorable for A3AR PAM activity. In one study, benzyl (B1604629) and 3,4-dichlorophenyl groups were identified as the most effective at potentiating the maximum efficacy of an A3AR agonist. scispace.com

Halogenation: Dihalogenation of the phenylamino (B1219803) substituent at the C4 position can significantly influence allosteric modulation. For example, a 4-(3,5-dichlorophenylamino) substitution produced a notable allosteric enhancement with minimal interference at the orthosteric binding site.

Aryl Groups for Anticancer Activity: In the context of anticancer activity, the functionalization at the C4 position with different aryl groups has been explored. One study identified 4-(2-bromophenyl)-1-phenyl-1H-imidazo[4,5-c]quinoline as the most active compound against cancer cell lines, highlighting the importance of the substituted aryl group at this position. researchgate.net

Shifting from Amino to Chloro: In the search for tumor necrosis factor-alpha (TNF-α) suppressors, replacing the 4-amino group of an imiquimod (B1671794) analogue with a chlorine atom led to potent activity. nih.gov This demonstrates that even non-amine substituents at C4 can be crucial for specific biological interactions.

The table below summarizes the effect of various C4-substituents on the biological activity of this compound derivatives.

C4-Substituent Target/Activity Observed Effect
BenzylaminoA3AR PAMPotentiation of agonist maximum efficacy. scispace.com
3,4-DichlorophenylaminoA3AR PAMPotentiation of agonist maximum efficacy. scispace.com
3,5-DichlorophenylaminoA3AR PAMAllosteric enhancement with minimal orthosteric binding.
2-BromophenylAnticancerHigh activity in screening. researchgate.net
ChlorineTNF-α SuppressionPotent TNF-α suppressing activity. nih.gov

Influence of Modifications at the Imidazole Ring on Molecular Recognition

Modifications to the imidazole ring, specifically at the N1 and C2 positions, are crucial for tuning the potency and selectivity of this compound derivatives.

Substitutions at the C2 Position: The C2 position is a key site for modification, where the size, shape, and nature of the substituent can dictate the molecule's interaction with its target.

Alkyl and Cycloalkyl Groups: For A3AR PAMs, a wide range of hydrophobic alkyl and cycloalkyl groups have been investigated at the C2 position. SAR studies on N-(3,4-dichlorophenyl)-1H-imidazo[4,5-c]quinolin-4-amine derivatives showed a trend of increasing maximal efficacy (Emax) as the cycloalkyl ring size increased from cyclopropyl (B3062369) to cyclononyl (with the exception of cyclooctyl). nih.gov However, further increasing the ring size to cyclodecyl and cyclododecyl led to a decrease in Emax. nih.gov

Bulky and Conformationally Restricted Groups: The introduction of bulky groups like adamantyl at the C2 position has been shown to produce significant allosteric enhancement at the A3AR. sigmaaldrich.com Conversely, incorporating a 2-(4-tetrahydropyranyl) substituent was found to abolish activity, indicating that specific steric and electronic features are required for molecular recognition. sigmaaldrich.com

Aromatic Groups: The C2 position can also be substituted with aromatic groups. For instance, 4-chloro-2-phenyl-1-[2-(4-piperidyl)ethyl]-1H-imidazo[4,5-c]quinoline was identified as a potent TNF-α suppressor, indicating the favorability of a phenyl group at this position for this specific activity. nih.gov

The following table illustrates the impact of C2-substituent size on A3AR PAM activity for a series of N-(3,4-dichlorophenyl)-1H-imidazo[4,5-c]quinolin-4-amine derivatives.

C2-Substituent Effect on Agonist Emax
CyclopropylLower Emax
CyclohexylHigh Emax
CyclononylHighest Emax in series
CyclododecylDecreased Emax
AdamantylStrong allosteric enhancement
4-TetrahydropyranylAbolished activity

Substitutions at the N1 Position: The N1 position of the imidazole ring provides another handle for modification. In the development of TNF-α suppressors, a 2-(4-piperidyl)ethyl group at the N1 position was found to be a key structural feature for potent activity. nih.gov

Stereochemical Considerations in this compound SAR

Stereochemistry plays a critical role in the interaction of drug molecules with their biological targets, and this compound derivatives are no exception. The three-dimensional arrangement of atoms can significantly influence binding affinity and efficacy.

An illustrative example comes from the modification of a 2-cycloheptenyl derivative. The double bond in this substituent served as a handle for introducing hydrophilic functional groups through epoxidation. This reaction produced two distinct diastereomeric oxirane compounds. nih.gov These diastereomers, having the same molecular formula and connectivity but different spatial arrangements of the oxirane ring relative to the imidazoquinoline core, were separable and characterized distinctly by NMR spectroscopy. nih.gov

The formation and resolution of these diastereomers underscore the importance of stereochemical considerations in SAR studies. Although the specific biological activities of these individual diastereomers were not detailed in the provided context, the ability to resolve them opens the door for testing each isomer independently. Such studies are crucial because biological targets, being chiral themselves, often exhibit stereospecific recognition, where one stereoisomer may have significantly higher activity, or even a different mode of action, compared to the other.

Scaffold Hopping and Bioisosteric Replacement Strategies for this compound Analogs

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to design novel compounds by modifying the core molecular framework while retaining key pharmacophoric features necessary for biological activity. nih.govresearchgate.net These techniques are employed to improve a compound's properties, explore new chemical space, and circumvent existing patents. researchgate.netresearchgate.net

Bioisosteric Replacement: This strategy involves swapping a functional group or an entire substructure with another that has similar physical and chemical properties, with the goal of maintaining or improving biological activity. researchgate.net For the this compound scaffold, a potential bioisosteric replacement could involve substituting the quinoline ring system with a related nitrogen-containing heterocycle. For example, studies have been conducted on 1H-imidazo[4,5-c]pyridines, where the benzene (B151609) ring of the quinoline is replaced by a pyridine (B92270) ring. nih.gov This modification alters the electronic properties and potential hydrogen bonding capabilities of the core structure, leading to a different SAR profile.

Scaffold Hopping: This is a more dramatic approach where the central core or scaffold of a molecule is replaced with a structurally distinct framework, while ensuring the new scaffold can orient the critical binding groups in a similar spatial arrangement to the original molecule. unito.it The objective is to identify novel chemotypes that bind to the same biological target. nih.gov While specific examples of scaffold hopping from a this compound lead were not extensively detailed in the search results, the principle could be applied by, for example, replacing the entire fused imidazoquinoline system with a completely different bicyclic or even monocyclic core that maintains the essential pharmacophoric elements for receptor interaction.

These strategies are integral to lead optimization, allowing chemists to systematically address issues with potency, selectivity, and pharmacokinetic properties by exploring structurally novel yet functionally similar analogs. nih.gov

Mechanistic Biological Investigations of 1h Imidazo 4,5 C Quinoline

Enzyme Modulation by 1H-imidazo[4,5-c]quinoline Derivatives

Derivatives of this compound have been extensively studied for their ability to modulate the activity of various enzymes, playing crucial roles in cellular signaling and pathogenesis.

Kinase Inhibition Mechanisms of this compound Analogs (e.g., PI3K/mTOR, PKB)

A significant area of research has focused on the development of this compound derivatives as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB/Akt) signaling pathway, which is frequently dysregulated in cancer. nih.govjlu.edu.cn These compounds have been developed as effective modulators of this pathway, with some advancing to clinical development. nih.gov

Several analogs have demonstrated dual inhibitory activity against PI3K and the mammalian target of rapamycin (B549165) (mTOR), another key kinase in the same signaling cascade. jlu.edu.cn For instance, a series of this compound derivatives were synthesized and profiled as dual PI3K/mTOR tool compounds. jlu.edu.cn The structure-activity relationship (SAR) studies of these compounds have provided insights into the chemical features necessary for potent inhibition.

CompoundTarget Kinase(s)Key Findings
Imidazo[4,5-c]quinoline AnalogsPI3K/PKBPotent and effective modulators of the pathway. nih.gov
Substituted Imidazo[4,5-c]quinolinesPI3K/mTORDemonstrated dual inhibitory profiles, serving as valuable tool compounds for research. jlu.edu.cn

Phosphodiesterase Modulation by this compound

While the this compound scaffold itself has not been extensively reported as a direct modulator of phosphodiesterases (PDEs), research on closely related structures suggests potential for this activity. For example, novel imidazo[4,5-b]pyridines, which are structural isomers of the imidazo[4,5-c]quinoline core, have been identified as potent and selective inhibitors of phosphodiesterase 10A (PDE10A). nih.gov Another related scaffold, imidazo[1,2-a]quinoxalines, has also been investigated for cyclic nucleotide phosphodiesterase inhibitory activity. These findings on related heterocyclic systems may inspire future investigations into the PDE-modulating potential of this compound derivatives.

Other Enzymatic Targets of this compound (e.g., Lipoxygenase, Thymidine (B127349) Monophosphate Kinase)

The inhibitory activity of this compound derivatives against other enzymatic targets has been explored to a lesser extent. There is limited direct evidence in the reviewed literature for the inhibition of lipoxygenase by compounds with this specific scaffold.

However, research into the inhibition of thymidine monophosphate kinase from Mycobacterium tuberculosis (TMPKmt) has identified promising leads based on a related imidazoquinolinone structure. Acyclic nucleoside analogues featuring a distal 5,6-dihydro-1H-imidazo[4,5,1-ij]quinolinone moiety have been synthesized and shown to be potent inhibitors of TMPKmt. nih.gov These non-planar compounds exhibited comparable potency to their planar aromatic counterparts, suggesting a bioisosteric relationship that could be valuable in the design of new antitubercular agents. nih.gov

Receptor and Ion Channel Interactions of this compound

Derivatives of this compound are well-known for their immunomodulatory effects, which are primarily mediated through interactions with specific receptors of the innate immune system. Additionally, this scaffold has been found to interact with other receptor systems, such as adenosine (B11128) receptors.

Agonistic and Antagonistic Activities at Specific Receptors (e.g., Adenosine Receptors, TLRs)

The most well-characterized receptor interaction for this class of compounds is their agonistic activity at Toll-like receptors (TLRs), particularly TLR7 and TLR8. nih.gov These receptors are involved in the recognition of pathogen-associated molecular patterns, and their activation triggers an innate immune response.

Imiquimod (B1671794) and Resiquimod (B1680535) are prototypical examples of this compound-4-amine derivatives that function as TLR agonists. nih.gov

Imiquimod is primarily a TLR7 agonist, while Resiquimod is a potent agonist of both TLR7 and TLR8. nih.gov

The activation of these TLRs leads to the production of pro-inflammatory cytokines, including interferons, which contribute to the antiviral and antitumor properties of these compounds. nih.govnih.gov

In the context of adenosine receptors, the interactions are more complex. While the primary mode of action appears to be allosteric modulation (see section 5.2.2), some 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been reported as novel non-xanthine adenosine antagonists. acs.org However, many of the studied compounds exhibit weak inhibition of equilibrium radioligand binding at adenosine receptors, suggesting that their direct antagonistic activity may be less pronounced than their allosteric effects. sigmaaldrich.com A 2-cyclopropyl derivative was found to interact primarily with the orthosteric site of the A3 adenosine receptor as a competitive antagonist. nih.gov

CompoundReceptorActivityKey Findings
ImiquimodTLR7AgonistInduces interferon production and activates innate immune responses. nih.govnih.gov
ResiquimodTLR7/TLR8AgonistMore potent than Imiquimod with dual TLR7/8 activity. nih.gov
1H-Imidazo[4,5-c]quinolin-4-aminesAdenosine ReceptorsAntagonist (weak)Novel class of non-xanthine adenosine antagonists. acs.org
2-cyclopropyl derivativeA3 Adenosine ReceptorCompetitive AntagonistInteracts with the orthosteric binding site. nih.gov

Allosteric Modulation by this compound

A significant body of research has demonstrated that 1H-imidazo[4,5-c]quinolin-4-amine derivatives can act as positive allosteric modulators (PAMs) of the A3 adenosine receptor (A3AR). nih.govnih.gov These compounds bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand adenosine binds. nih.gov

The binding of these PAMs enhances the effect of A3AR agonists. nih.gov Key findings from these studies include:

Potentiation of the maximum efficacy of A3AR agonists. nih.gov

A decrease in the dissociation rate of agonists from the receptor. nih.gov

The structural requirements for allosteric enhancement are distinct from those for orthosteric binding. nih.gov

One notable compound, LUF6000 , was found to enhance agonist efficacy in functional assays and decrease the agonist dissociation rate without affecting the agonist's potency. nih.gov Computational and experimental studies have begun to characterize the allosteric binding pocket on the A3AR, which is located on helix 8 and distal portions of transmembrane domains 1 and 7. nih.gov This understanding is crucial for the rational design of improved A3AR PAMs. nih.gov

Compound ClassReceptorModulation TypeEffect
1H-Imidazo[4,5-c]quinolin-4-aminesA3 Adenosine ReceptorPositive Allosteric Modulator (PAM)Enhances the maximal efficacy of A3AR agonists and reduces their dissociation rate. nih.gov
LUF6000A3 Adenosine ReceptorPositive Allosteric Modulator (PAM)Increases agonist efficacy without altering agonist potency. nih.gov

Nucleic Acid Binding and Intercalation by this compound

The interaction of small molecules with nucleic acids represents a significant avenue of investigation in the development of therapeutic agents. For the this compound scaffold, this interaction can manifest through several mechanisms, including the inhibition of enzymes that maintain DNA topology, stabilization of alternative DNA secondary structures, and the formation of covalent adducts. These interactions are critical to understanding the compound's biological effects at a molecular level.

DNA Topoisomerase Inhibition by this compound

DNA topoisomerases are essential enzymes that regulate the topological state of DNA, playing a crucial role in replication, transcription, and DNA repair. Their inhibition is a validated strategy in cancer chemotherapy. However, specific studies detailing the direct inhibitory activity of the parent compound this compound on DNA topoisomerases are not extensively available in the current body of scientific literature. Research in this area has often focused on broader quinoline (B57606) derivatives or related heterocyclic systems, which have shown activity. For instance, various indenoisoquinoline and pyrazolo[4,3-f]quinoline derivatives have been synthesized and evaluated as potent topoisomerase I and/or topoisomerase II inhibitors. These findings, while mechanistically significant for their respective scaffolds, cannot be directly extrapolated to the this compound core structure without dedicated investigation. Therefore, the potential for this compound or its direct derivatives to act as topoisomerase inhibitors remains an area requiring further specific research.

G-Quadruplex Stabilization by this compound

G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of nucleic acids, such as those found in human telomeres and oncogene promoter regions. The stabilization of these structures by small molecules can interfere with key cellular processes like telomere maintenance and oncogene transcription, making G-quadruplex ligands attractive as potential anticancer agents.

While the broader class of quinoline-based compounds has been explored for G-quadruplex interactions, specific data on this compound is limited. However, studies on related structures provide insight into the potential of this scaffold. For example, research into kynurenic acid derivatives incorporating a dihydroimidazoquinoline-3,5-dione core has demonstrated G-quadruplex binding properties. One such derivative, compound 9 (as described in the relevant literature), was shown to interact with a G-quadruplex formed from the human telomere sequence d(TTAGGGT)4. NMR titration experiments indicated a stable, albeit not exceptionally strong, interaction primarily at the 3'-end of the nucleotide sequence. This interaction is thought to be facilitated by salt bridges between a charged nitrogen in the molecule and the phosphate (B84403) groups of the DNA backbone.

Similarly, carbohydrate conjugates of 2-aryl-imidazo[4,5-f] nih.govoup.comphenanthroline, a structurally related but more complex heterocyclic system, have been shown to bind to telomeric G-quadruplex DNA with high affinity and good selectivity over duplex DNA nih.gov. These findings suggest that the planar aromatic surface of such compounds allows for π-stacking interactions with the G-quartets, while appended groups can contribute to groove binding. Although this data pertains to a different isomer and a more complex derivative, it highlights the potential for imidazo-fused aromatic systems to serve as scaffolds for G-quadruplex stabilizing agents. Further investigation is necessary to determine if the specific this compound core exhibits similar properties.

DNA Adduct Formation by this compound Derivatives

The formation of covalent DNA adducts is a mechanism of action for many genotoxic agents and some anticancer drugs. This process involves the metabolic activation of a compound to a reactive electrophile that then binds covalently to nucleophilic sites on DNA, primarily on the purine (B94841) bases.

Direct studies on DNA adduct formation by the parent this compound are not prominent in the literature. However, extensive research has been conducted on isomeric heterocyclic amines (HAs), such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), which are known food mutagens. These compounds require metabolic activation to exert their genotoxicity. The process typically involves N-hydroxylation by cytochrome P-450 enzymes, followed by esterification to form a reactive N-acetoxy or N-sulfonyloxy ester. This reactive intermediate can then bind to DNA.

For IQ, the primary site of adduction is the C8 position of guanine, forming N-(deoxyguanosin-8-yl)-2-amino-3-methylimidazo[4,5-f]quinoline (dG-C8-IQ). A secondary adduct, 5-(deoxyguanosin-N2-yl)-2-amino-3-methylimidazo[4,5-f]quinoline (dG-N2-IQ), is also formed at the N2 position of guanine. The relative amounts of these adducts can vary depending on the specific conditions and biological system. The presence of intestinal microbiota has also been shown to be essential for the induction of DNA damage in the colon and liver by IQ, suggesting a role in its metabolic activation nih.gov. While these findings relate to the [4,5-f] isomer, they underscore the potential for imidazoquinoline structures to form DNA adducts following metabolic activation. The specific adduct-forming potential of the this compound scaffold remains to be elucidated.

Cellular and Molecular Mechanisms of this compound Action (In Vitro Studies)

In vitro studies using cell culture systems are fundamental to elucidating the specific cellular and molecular events triggered by a compound. For derivatives of this compound and related structures, these investigations have revealed impacts on critical cellular processes, including programmed cell death (apoptosis) and cell cycle progression.

Apoptosis Induction Pathways by this compound

Apoptosis is a regulated form of cell death that is essential for normal tissue homeostasis and is a primary target for many cancer therapies. Research on complex derivatives of imidazoquinoline has demonstrated their ability to induce apoptosis in cancer cells through various signaling pathways.

A study on a series of novel tetrahydrobenzo(g)imidazo[α-1,2]quinolone derivatives, which possess a different but related fused heterocyclic core, identified a lead compound, 5c derivative , with potent cytotoxic effects on U-87MG glioblastoma cells nih.gov. The mechanism of cell death was shown to be apoptosis, characterized by the externalization of phosphatidylserine, as detected by Annexin V staining nih.gov. Mechanistic investigations revealed that the treatment of U-87MG cells with this derivative led to a significant increase in the intracellular levels of reactive oxygen species (ROS) and elevated activity of caspase-3, a key executioner caspase in the apoptotic cascade nih.gov. This suggests that the compound induces apoptosis through a caspase-dependent pathway initiated by oxidative stress nih.gov.

The table below summarizes the apoptotic effects of the 5c derivative on U-87MG glioblastoma cells after 24 hours of treatment.

ParameterControl (Untreated)Treated (11.91 µM)P-value
Early Apoptotic Cells (%) 0.815.3<0.001
Late Apoptotic Cells (%) 0.410.3<0.001
Viable Cells (%) 98.673.1<0.001

Data adapted from a study on a tetrahydrobenzo(g)imidazo[α-1,2]quinolone derivative in U-87MG cells. nih.gov

Furthermore, studies on pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines, another class of related complex heterocyclic compounds, have shown that these molecules can also initiate the intrinsic apoptotic cascade, evidenced by the enhancement of caspase-3 cleavage mdpi.com. These findings collectively indicate that complex imidazo-fused quinoline structures can serve as potent inducers of apoptosis in cancer cells, often involving caspase activation.

Cell Cycle Arrest Mediated by this compound

The cell cycle is a tightly regulated series of events that leads to cell division and proliferation. The arrest of the cell cycle at specific checkpoints is a common mechanism of action for antiproliferative agents, preventing cancer cells from replicating.

Derivatives based on related imidazoquinoline scaffolds have been shown to mediate cell cycle arrest. For example, the same 5c derivative of tetrahydrobenzo(g)imidazo[α-1,2]quinolone that induces apoptosis also affects cell cycle progression in U-87MG cells nih.gov. Flow cytometry analysis demonstrated a significant increase in the percentage of cells in the sub-G1 phase, which is indicative of apoptotic cells with fragmented DNA, as well as an accumulation of cells in the G1 phase nih.gov. This suggests the compound induces a G1 arrest, preventing cells from entering the S phase of DNA synthesis nih.gov.

The table below illustrates the effect of the 5c derivative on the cell cycle distribution of U-87MG cells.

Cell Cycle PhaseControl (Untreated) (%)Treated (11.91 µM) (%)
Sub-G1 0.710.8
G1 29.541.0
S 43.230.1
G2/M 26.618.1

Data adapted from a study on a tetrahydrobenzo(g)imidazo[α-1,2]quinolone derivative in U-87MG cells. nih.gov

Additionally, a different study on an aromatic imidazoline (B1206853) derived from chloroquinoline, compound A6 , demonstrated its ability to cause an arrest in the S phase of the cell cycle in Trypanosoma cruzi parasites nih.gov. This effect impairs parasite proliferation and highlights that quinoline-based structures can interfere with DNA synthesis and replication phases of the cell cycle nih.gov. While these studies were not performed on the parent this compound, they provide evidence that its derivatives and related structures can exert potent antiproliferative effects by disrupting normal cell cycle progression.

Autophagy Modulation by this compound

Derivatives of the this compound scaffold have been identified as significant modulators of autophagy, a catabolic process essential for cellular homeostasis and response to stress. Research has primarily focused on the induction of this pathway as a mechanism for therapeutic effects in various disease models, including cancer and infectious diseases.

The most studied derivative, Imiquimod, directly induces autophagy in cancer cells. nih.govresearchgate.net In human basal cell carcinoma (BCC) cells, Imiquimod was found to induce the formation of autophagosomes and simultaneously activate apoptotic caspase cascades in a time- and dose-dependent manner. nih.govoup.com These two processes, autophagy and apoptosis, were shown to cooperate in causing BCC cell death. nih.govoup.com Interestingly, the inhibition of Imiquimod-induced apoptosis led to an increase in the strength of autophagy, while inhibiting autophagy further promoted apoptosis, highlighting a complex interplay between the two pathways. nih.govoup.com Similar autophagic cell death has been observed in melanoma cells treated with Imiquimod, particularly in combination with radiotherapy. ewha.ac.kr

The mechanisms underlying this autophagy induction are multifaceted. A primary pathway involves the activation of Toll-like receptor 7 (TLR7). embopress.orgwustl.edunih.gov TLR7 ligands, including imidazoquinolines, are recognized as potent inducers of autophagy, a process dependent on the downstream signaling molecule MyD88. embopress.orgnih.gov This TLR7-mediated autophagy is a recognized innate defense mechanism for eliminating intracellular pathogens. embopress.orgwustl.edunih.gov For instance, Imiquimod stimulation triggers selective autophagy (mitophagy) in macrophages, which helps control the growth of Mycobacterium tuberculosis. nih.govfrontiersin.org

Beyond TLR7 activation, other cellular stress pathways are implicated. In cancer cells, Imiquimod-induced autophagy can be regulated by endoplasmic reticulum (ER) stress. nih.gov The process involves the production of reactive oxygen species (ROS), which triggers ER stress and subsequently activates protein kinase R (PKR), a downstream effector that promotes autophagy. nih.gov The ROS-mediated MAPK and NF-κB signaling pathways have also been confirmed to accelerate the autophagic process. ewha.ac.kr Another derivative, Resiquimod (R848), has also been shown to induce autophagy in triple-negative breast cancer cells, indicated by the modulation of key autophagy biomarkers. nih.gov

This compound DerivativeCell/System StudiedObserved Effect on AutophagyAssociated Mechanistic Pathway(s)
ImiquimodBasal Cell Carcinoma (BCC) CellsInduction of autophagy and apoptosis nih.govoup.comDirect induction, interplay with apoptosis nih.gov
ImiquimodCancer Cells (general)Induction of autophagy nih.govROS Production → ER Stress → PKR Activation nih.gov
ImiquimodMouse MacrophagesInduction of selective autophagy (mitophagy) nih.govfrontiersin.orgTLR7/MyD88 activation, NO production embopress.orgnih.gov
ImiquimodMelanoma CellsInduction of autophagic cell death ewha.ac.krROS-mediated MAPK and NF-κB signaling ewha.ac.kr
Resiquimod (R848)Triple-Negative Breast Cancer (4T1) CellsInduction of autophagy nih.govModulation of LC3II, p62, Beclin-1 nih.gov
Table 1. Research Findings on Autophagy Modulation by this compound Derivatives.

Signaling Pathway Disruption by this compound (e.g., NF-κB Pathway)

The this compound core structure is fundamental to a class of potent immune-response modifiers that significantly disrupt cellular signaling, most notably the Nuclear Factor-kappa B (NF-κB) pathway. The primary mechanism of action for many of these compounds is through the activation of endosomal Toll-like receptors (TLRs), particularly TLR7 and TLR8. invivogen.comnih.gov

Compounds such as Imiquimod, Resiquimod (R848), and Gardiquimod (B607600) are well-characterized TLR7/8 agonists. invivogen.comnih.gov Upon binding to TLR7 in the endosomes of immune cells like macrophages and dendritic cells, these molecules trigger a conformational change in the receptor, initiating a downstream signaling cascade that is heavily dependent on the adaptor protein MyD88. embopress.org This cascade culminates in the activation of various transcription factors, with NF-κB being one of the most prominent.

The activation of the NF-κB pathway by this compound derivatives has been demonstrated in multiple cellular systems. For example, Gardiquimod induces potent NF-κB activation in HEK293 cells expressing human or mouse TLR7. invivogen.com Similarly, Resiquimod has been shown to modulate NF-κB in molecular profiling studies of breast cancer cells. nih.gov This activation is not merely a biomarker but a critical step that leads to the transcription and subsequent release of numerous pro-inflammatory cytokines and chemokines, including interferons (IFNs) and tumor necrosis factor-alpha (TNF-α).

Furthermore, the disruption of the NF-κB pathway is intrinsically linked to other biological effects of these compounds. As noted in the previous section, the autophagy induced by Imiquimod in melanoma cells is accelerated via the NF-κB signaling pathway, indicating a direct mechanistic link between these two cellular processes. ewha.ac.kr While many derivatives are known as pathway activators, the versatility of the imidazoquinoline scaffold has also allowed for the development of derivatives that act as inhibitors of pro-inflammatory signaling pathways, including NF-κB, for potential use in treating inflammatory diseases.

This compound DerivativePrimary TargetEffect on NF-κB PathwayCell/System Studied
ImiquimodTLR7/8 AgonistActivationMelanoma Cells ewha.ac.kr
Resiquimod (R848)TLR7/8 AgonistActivation/ModulationBreast Cancer (4T1) Cells nih.gov
GardiquimodTLR7 AgonistActivationHEK293 cells expressing TLR7 invivogen.com
Table 2. Research Findings on NF-κB Pathway Disruption by this compound Derivatives.

Computational and Theoretical Studies on 1h Imidazo 4,5 C Quinoline

Quantum Chemical Calculations of 1H-imidazo[4,5-c]quinoline

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the intrinsic properties of molecules. These calculations provide a detailed picture of the electronic structure and can predict various molecular properties with a high degree of accuracy.

Electronic Structure and Molecular Orbitals of this compound (HOMO-LUMO analysis)

The electronic behavior of this compound is governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.comnih.gov

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov Conversely, a small energy gap indicates that the molecule is more reactive and less stable. irjweb.comnih.gov This energy gap is fundamental in explaining the charge transfer interactions that can occur within the molecule, which are often responsible for its bioactivity. scirp.org Theoretical calculations, such as those using DFT with the B3LYP functional and a 6-311++ basis set, are employed to determine the energies of these orbitals. irjweb.com For similar heterocyclic systems, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. This distribution dictates how the molecule interacts with other chemical species.

Table 1: Key Electronic Properties from Quantum Chemical Calculations

PropertyDescriptionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalRelates to the ability to donate an electron.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRelates to the ability to accept an electron.
Energy Gap (ΔE) The energy difference between LUMO and HOMO (ELUMO - EHOMO)Indicates chemical reactivity and stability. A larger gap suggests higher stability. irjweb.com

Spectroscopic Property Predictions for this compound

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules, including their infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and chemical shifts of the this compound scaffold, researchers can gain detailed assignments of experimental spectra. For instance, DFT calculations can predict the stretching frequencies of various bonds (e.g., C-H, C=C, C=N) which can then be compared to experimental FTIR data. dergipark.org.tr Similarly, theoretical calculations of 1H and 13C NMR chemical shifts help in the structural elucidation of newly synthesized derivatives. dergipark.org.trnih.gov The correlation between theoretical and experimental data provides validation for the computational model and a deeper understanding of the molecular structure. dergipark.org.tr

Reactivity Prediction via Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to predict the reactivity of a molecule. The locations of the HOMO and LUMO densities indicate the most probable sites for electrophilic and nucleophilic attack, respectively. irjweb.com For the this compound system, the distribution of the HOMO would suggest the regions susceptible to attack by electrophiles, while the LUMO distribution would highlight the sites prone to nucleophilic attack.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further insights into the molecule's chemical behavior. These descriptors include chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω). irjweb.com

Chemical Hardness (η): Measures the resistance to charge transfer. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity. irjweb.com

Chemical Softness (σ): The reciprocal of hardness. A "soft" molecule has a small HOMO-LUMO gap and is more reactive. irjweb.com

These calculated parameters are crucial for understanding the reaction mechanisms and designing synthetic pathways for novel derivatives of this compound.

Molecular Modeling and Docking Studies of this compound-Target Interactions

Molecular modeling techniques are essential for visualizing and analyzing the interactions between small molecules like this compound and their biological targets, which are typically proteins or enzymes. These studies are fundamental to structure-based drug design.

Ligand-Protein Docking Simulations for this compound

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This technique is widely used to study the interactions of this compound derivatives with various protein targets, such as kinases and receptors. frontiersin.orgnih.gov The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate the binding affinity of different binding poses. nih.govscielo.br

Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the protein's active site. doi.org For example, derivatives of the this compound scaffold have been docked into the active sites of enzymes like phosphoinositide 3-kinase (PI3K) to explore their potential as anti-tumor agents. frontiersin.orgnih.gov The results of these simulations provide a rationale for the observed biological activity and guide the structural modifications needed to enhance binding affinity and selectivity.

Table 2: Common Interactions in Ligand-Protein Docking

Interaction TypeDescription
Hydrogen Bonds An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.
π-π Stacking Attractive, noncovalent interactions between aromatic rings.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.

Molecular Dynamics Simulations of this compound Complexes

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. doi.org MD simulations are used to assess the stability of the docked ligand-protein complex in a simulated physiological environment. nih.govmdpi.com The stability of the complex is often evaluated by analyzing parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). doi.org

RMSD: Measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable RMSD value suggests that the protein-ligand complex has reached equilibrium. doi.org

RMSF: Indicates the fluctuation of individual amino acid residues. Higher RMSF values for residues in the binding site can signify conformational changes upon ligand binding. doi.org

MD simulations provide valuable information on the conformational flexibility of the ligand and protein, the role of solvent molecules, and the energetic contributions of different interactions, ultimately leading to a more accurate prediction of the binding mode and affinity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are essential computational methods that correlate the biological activity of a series of compounds with their physicochemical properties and structural features. nanobioletters.com These models are instrumental in drug design, helping to predict the activity of novel molecules and guide the synthesis of more potent derivatives. nanobioletters.comresearchgate.net For the this compound scaffold, QSAR studies have been crucial in understanding the determinants of activity for various biological targets, including Toll-like receptors (TLRs) and as anticancer agents. researchgate.netacs.org

Extensive structure-activity relationship (SAR) studies have been conducted on imidazo[4,5-c]quinolines as TLR7 and TLR8 agonists. acs.orgnih.gov These studies have systematically explored modifications at the N-1, C-2, and C-4 positions of the imidazoquinoline ring to understand their impact on potency and selectivity. nih.gov For instance, it was found that an N-1 benzyl (B1604629) group and a C2-n-butyl group were minimal structural requirements for potent TLR7/8 activity in imidazo[4,5-c]pyridines, a closely related scaffold. nih.gov The C4-NH2 group was also identified as being critical for TLR7 activity. nih.gov

In the context of anticancer research, 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to 1-N-substituted imidazoquinoline-4,9-dione derivatives. researchgate.net These analyses generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties influence biological activity, thereby guiding further structural modifications. For a series of imidazo-quinolinedione derivatives, a CoMSIA model yielded a cross-validation value (q²) of 0.52 and a Pearson correlation coefficient (r²) of 0.979, indicating a robust and predictive model. researchgate.net Another study on similar compounds reported a CoMFA model with a q² of 0.613 and an r² of 0.876, and a CoMSIA model with a q² of 0.807 and an r² of 0.96, demonstrating good fitting and satisfactory predictive abilities. researchgate.net

Table 2. Statistical Parameters of 3D-QSAR Models for Imidazo-quinolinedione Derivatives researchgate.net
Modelq² (Cross-validated)r² (Non-cross-validated)pred (Predictive)Reference
CoMFA0.6250.973-Suh et al.
CoMSIA0.520.979-Suh et al.
HQSAR0.5010.924-Suh et al.
CoMFA0.6130.8760.75Another Study
CoMSIA0.8070.960.865Another Study

These QSAR models provide valuable insights into the structural requirements for the biological activity of this compound derivatives, facilitating the rational design of new compounds with enhanced potency and selectivity. nih.govacs.org

Cheminformatics and Virtual Screening of this compound Libraries

Cheminformatics encompasses the use of computational techniques to analyze and model chemical and biological data, playing a crucial role in modern drug discovery. f1000research.com A key application of cheminformatics is virtual screening, which involves the computational screening of large chemical libraries to identify potential drug candidates (hits) for a specific biological target. nih.govresearchgate.net This approach significantly reduces the time and cost associated with experimental high-throughput screening. nih.gov For the this compound scaffold, virtual screening has been employed to discover new modulators for various targets, including TLRs. researchgate.netnih.gov

Virtual screening campaigns can be either ligand-based or structure-based. Ligand-based methods search for molecules that are similar to known active compounds. researchgate.net For example, a three-dimensional similarity-based virtual screening of the ZINC compound database was performed using the known TLR7 agonist imiquimod (B1671794) as a query structure to find new TLR7 modulators. researchgate.net Structure-based virtual screening, on the other hand, utilizes the 3D structure of the target protein to dock and score candidate molecules from a library, predicting their binding mode and affinity. nih.gov

In the development of TLR7 agonists, molecular modeling was used to rationalize the significant loss in potency observed when a simple alkyl tail was added to an imidazo[4,s-c]quinoline core, in contrast to the improved activity seen with hydrophobic acyl tails. nih.gov A comparative ligand-docking study was performed with four representative ligands, including the well-known TLR7/8 agonist R848 (Resiquimod), against the TLR7 protein structure to understand these differences in activity. nih.gov

Advanced Research Applications of 1h Imidazo 4,5 C Quinoline

Development of Chemical Probes and Tools Based on 1H-imidazo[4,5-c]quinoline

The this compound framework serves as a versatile scaffold for the design of chemical probes and tools to investigate complex biological systems. These probes are engineered to interact with specific targets, enabling their visualization and functional study.

One significant application is the development of Positron Emission Tomography (PET) probes. For instance, derivatives of this compound have been synthesized and evaluated as PET probes for targeting and visualizing bromodomain and extra-terminal (BET) proteins in vitro and in vivo. mdpi.com These tools are crucial for understanding the role of BET proteins in disease and for the development of targeted therapies.

The scaffold is also integral to creating probes for studying Toll-like receptors (TLRs). Novel this compound-derived compounds have been developed as probes for TLR7 and TLR8, which can be covalently coupled to reporter molecules like fluorescent dyes or MRI agents to produce a detectable signal. google.com This allows for the investigation of TLR signaling pathways. The ability to attach linkers to the quinoline (B57606) core, often via a nucleophilic aniline (B41778) group, is a key strategy in creating these conjugated probes. binghamton.edu Furthermore, some derivatives are reported to serve as bio-probes for analyzing nucleic acid structure. nih.gov

The development of these probes often involves establishing a clear structure-activity relationship (SAR). For example, research on NVP-BEZ235, a kinase inhibitor with a this compound core, has guided the synthesis of new analogues with improved properties as leads for diseases like African Sleeping Sickness. acs.org

Table 1: Examples of this compound-Based Probes and Their Applications

Probe Type Target Application Key Features
PET Probe Bromodomain and Extra-Terminal (BET) Proteins In vivo visualization of protein distribution and target engagement. mdpi.com Radiolabeled for detection by Positron Emission Tomography. mdpi.com
TLR Agonist Probe Toll-like Receptors 7 and 8 (TLR7/8) Study of immune activation and signaling pathways. google.com Can be attached to reporter molecules for signal generation. google.com
Nucleic Acid Probe DNA/RNA Structures Analysis of nucleic acid conformation and interactions. nih.gov Exploits the binding properties of the heterocyclic core. nih.gov

| Kinase Inhibitor Lead | Protein Kinases (e.g., PI3K) | Lead compound for developing therapeutics for diseases like trypanosomiasis. acs.org | SAR studies guide optimization of potency and selectivity. acs.org |

Integration of this compound into Fluorescent Dyes and Sensors

The inherent photophysical properties of the this compound ring system make it an attractive component for creating fluorescent dyes and sensors. These molecules can change their fluorescent output in response to specific environmental stimuli or the presence of target analytes.

Derivatives have been designed as chromo-fluorogenic sensors for detecting specific ions. researchgate.net For example, certain imidazoquinoline derivatives exhibit a noticeable quenching of their fluorescence emission upon interaction with trivalent cations. researchgate.net This selective response allows for their use in detecting metal ions in solution.

The development of RNA biosensors is another innovative application. An automated evolution pipeline has been used to create a biosensor that is highly sensitive to gardiquimod (B607600), a compound containing the this compound-4-amine core. nih.gov This biosensor demonstrated greater sensitivity for gardiquimod compared to structurally related molecules like imiquimod (B1671794) and resiquimod (B1680535), showcasing the high degree of selectivity that can be achieved. nih.gov Such biosensors are valuable tools for detecting small molecules in biological samples and for applications in synthetic biology. nih.gov

Furthermore, fused heterocyclic systems incorporating the imidazo[4,5-c]quinoline structure have been synthesized and shown to possess interesting photophysical properties, including high fluorescence quantum yields, suggesting their potential use in environmental sensing applications. researchgate.net

Table 2: Fluorescent Sensor Applications of this compound Derivatives

Sensor Type Analyte Mechanism of Action Observed Effect
Chromo-fluorogenic Ion Sensor Trivalent Cations Interaction between the quinoline derivative and the ion. researchgate.net Quenching of fluorescence emission. researchgate.net
RNA Biosensor Gardiquimod Ligand-induced conformational change in the RNA sensor. nih.gov Increased cleavage fraction in the presence of the ligand. nih.gov

| Environmental Sensor | General environmental analytes | Solvatochromic effects and changes in fluorescence emission. researchgate.net | Shift in absorption and emission spectra. researchgate.net |

Photoactive Properties and Photophysical Applications of this compound

The photoactive nature of the this compound scaffold is the subject of dedicated photophysical investigations. These studies explore the electronic properties of the molecules in both their ground and excited states, paving the way for applications that leverage their interaction with light.

Research into pyrido-fused imidazo[4,5-c]quinolines has involved detailed experimental and computational analysis of their electronic and photophysical behavior. researchgate.net These studies examine properties like absorption, fluorescence emission, and solvatochromism (the change in color or spectral properties with solvent polarity). researchgate.net The findings indicate that the electronic characteristics of these molecules can be finely tuned through chemical modification, which is crucial for designing compounds with specific photo-responsive behaviors. researchgate.netresearchgate.net

An important application of these photoactive properties is in the development of photoactivated prodrugs. For instance, the scaffold has been incorporated into prodrugs designed to release cytotoxic agents like 5-fluorouracil (B62378) upon activation by light. a2bchem.com This approach allows for targeted drug delivery, where the therapeutic agent is released only at the site of light exposure, potentially minimizing systemic toxicity.

The distinct pH-dependent photophysical properties of some derivatives, such as certain benzoimidazo[4,5-c]quinoline nucleosides, further expand their utility as probes for studying biological microenvironments with varying pH levels. nih.gov

Potential in Materials Science and Polymer Chemistry

The this compound structure is being explored as a functional component in the creation of advanced materials and polymers with biomedical applications. Its ability to be chemically modified and integrated into larger macromolecular structures is key to this potential.

A notable example is its use in nanogel-based immunocarriers. The derivative this compound-4-amine (IMDQ) has been incorporated into a pH-responsive two-component nanovaccine platform. nih.gov This system is designed for the co-delivery of an antigen and an adjuvant, with the nanogel structure providing stability and enabling targeted release in specific biological microenvironments. nih.gov

In polymer chemistry, there is interest in coupling this compound derivatives to water-soluble polymers like polyphosphazenes. jku.at This strategy aims to create drug-polymer conjugates where the therapeutic agent is linked to the polymer backbone, potentially improving its solubility and pharmacokinetic profile. jku.at Research groups have also focused on developing polymer composite films that incorporate these heterocyclic compounds to explore their biomedical applications. mangaloreuniversity.ac.in Additionally, studies have touched upon the role of related structures in the context of polymer radical intermediates during the photoinitiated crosslinking of polymers like polyethylene. researchgate.net

Role in Preclinical Research Models and In Vitro Diagnostics

Derivatives of this compound are extensively used in preclinical research models and for in vitro diagnostic development to evaluate their therapeutic potential across a range of diseases. These studies are critical for establishing efficacy and understanding the mechanism of action before any clinical consideration.

In oncology, numerous this compound derivatives have been synthesized and tested for their anti-proliferative effects against various human cancer cell lines. researchgate.netresearchgate.net For example, compounds have shown inhibitory activity against breast cancer (MCF-7), leukemia (MV4-11), and colon cancer (SW620) cells in vitro. researchgate.netresearchgate.net Specific derivatives have been identified as potent dual inhibitors of the PI3K/mTOR signaling pathway, a critical pathway in cancer cell growth and survival. researchgate.netmdpi.com The effectiveness of these compounds is often demonstrated in vivo using mouse xenograft models of human cancer. researchgate.netmdpi.com

Beyond cancer, these compounds are evaluated for other therapeutic areas. Structure-activity relationship studies have identified analogues as promising leads for treating African Sleeping Sickness (trypanosomiasis). acs.orgmdpi.com In immunology, derivatives like imiquimod and resiquimod are used as benchmark TLR7/8 agonists in preclinical tests to evaluate the safety and immunogenicity of new vaccine adjuvants. nih.gov The development of allosteric enhancers for the A3 adenosine (B11128) receptor represents another area where these compounds are being investigated in preclinical functional assays. nih.gov These promising in vitro and preclinical results are essential for advancing these compounds toward potential systemic immunotherapies. wsu.edu

Table 3: Selected Preclinical Studies of this compound Derivatives

Compound Class Disease Model/Target Research Setting Key Finding
PI3K/mTOR Inhibitors Human Cancer Cell Lines (SW620, HeLa) In Vitro & In Vivo Significant antitumor efficacy with favorable oral bioavailability (76.8% for one derivative). researchgate.net
Anti-trypanosomal Agents Trypanosoma brucei In Vitro Identification of potent analogues (e.g., 4e, EC50 = 51 nM) as leads for African Sleeping Sickness. acs.org
Anti-proliferative Agents Breast Cancer Cell Line (MCF-7) In Vitro Compound 7a showed moderate inhibition compared to control. researchgate.net
A3AR Allosteric Enhancers Human A3 Adenosine Receptor In Vitro Functional Assays Analogues potentiated the maximum efficacy of an A3AR agonist by up to 50%. nih.gov

| TLR7/8 Agonists | Vaccine Adjuvant Models | Preclinical Animal Models | Used to evaluate the safety and immunogenicity of new vaccine formulations. nih.gov |

Q & A

Basic: What are the standard synthetic routes for 1H-imidazo[4,5-c]quinoline derivatives?

Answer:
The core synthesis involves cyclization of substituted quinoline precursors. A common method starts with 6-nitroquinoline-5-amine, which is reduced to quinoline-5,6-diamine using SnCl₂ . Cyclization with aldehydes (e.g., benzaldehyde) generates intermediates like N6-benzylidene-quinoline-5,6-diamines, which are further cyclized to form the imidazo[4,5-c]quinoline scaffold . For advanced derivatives, oxidation with m-CPBA introduces N-oxide functionalities , while methoxylation at position 4 is achieved via reflux with sodium methoxide . Key intermediates include 1-isobutyl-1H-imidazo[4,5-c]quinoline-4-cyano and 4-carboxamide, pivotal for preparing TLR7 agonists like Imiquimod .

Advanced: How can regioselectivity challenges during substitution at the 1-, 2-, and 4-positions be mitigated?

Answer:
Regioselectivity is controlled by steric and electronic factors. For example:

  • Position 1 : Alkylation (e.g., isobutyl groups) is achieved using alkyl halides under basic conditions to favor N1-substitution over N3 .
  • Position 2 : Electrophilic aromatic substitution (e.g., adamantanyl groups) requires directing groups or halogenation followed by cross-coupling .
  • Position 4 : Carboxamide or cyano intermediates allow selective functionalization via hydrolysis or nucleophilic substitution .

Optimization involves monitoring reaction kinetics (e.g., TLC) and adjusting catalysts (e.g., Ir-based catalysts for photoredox reactions) .

Basic: What spectroscopic and crystallographic methods are critical for structural characterization?

Answer:

  • ¹H/¹³C NMR : Assigns substituent positions. For example, adamantanyl protons appear as singlets at δ 1.72–2.21 ppm .
  • X-ray crystallography : Resolves planarity of the imidazo[4,5-c]quinoline ring (mean deviation <0.036 Å) and torsion angles (e.g., C10–N3–C11–C12 = -99.77°) .
  • HRMS : Confirms molecular ions (e.g., [M+H]⁺ for C₂₀H₂₂N₃⁺: calcd 304.1808, found 304.1823) .

Advanced: How can contradictions between in vitro and in vivo activity data for TLR7 agonists be resolved?

Answer:
Discrepancies often arise from bioavailability or metabolic instability. Strategies include:

  • Pharmacokinetic profiling : Measure plasma half-life and metabolic stability (e.g., cytochrome P450 assays) .
  • Formulation optimization : Use liposomal encapsulation to enhance solubility of hydrophobic derivatives (e.g., Imiquimod) .
  • In vivo imaging : Track compound distribution using radiolabeled analogs (e.g., ¹⁴C-tagged derivatives) .

Basic: What in vitro assays evaluate TNF-α suppression or TLR7 activity?

Answer:

  • TLR7 activation : Luciferase reporter assays in HEK293 cells transfected with TLR7 and NF-κB luciferase constructs .
  • TNF-α suppression : ELISA quantification in LPS-stimulated macrophages (IC₅₀ values for derivatives range 0.1–10 µM) .
  • IFN-α induction : Flow cytometry to measure IFN-α secretion in human PBMCs .

Advanced: What strategies improve the synthetic yield of polysubstituted derivatives?

Answer:

  • Van Leusen/aza-Wittig tandem reactions : Achieve >60% yield for polysubstituted analogs via stepwise imidazole formation and cyclization .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min for methoxylation) .
  • Solvent optimization : Use CHCl₃/MeOH (10:1) for improved solubility during m-CPBA oxidation .

Basic: What safety protocols are recommended for handling this compound intermediates?

Answer:

  • Storage : Keep under inert gas (N₂/Ar) at -20°C to prevent oxidation of N-oxide derivatives .
  • PPE : Use nitrile gloves and fume hoods when handling sodium methoxide or SnCl₂ .
  • Waste disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .

Advanced: How are structure-activity relationships (SAR) systematically studied for TNF-α suppression?

Answer:

  • Substituent libraries : Synthesize derivatives with varied groups (e.g., 2-phenyl, 4-methoxy) and test in dose-response assays .

  • 3D-QSAR modeling : Correlate electrostatic/hydrophobic fields with IC₅₀ values .

  • Key findings :

    PositionSubstituentTNF-α IC₅₀ (µM)
    2Phenyl0.5
    4Methoxy>10

Basic: How is crystallographic data validated for novel derivatives?

Answer:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 297 K .
  • Refinement : SHELXL-2018/3 with R factor <0.042 and wR <0.127 .
  • Validation : Check CIF files with PLATON for missed symmetry or H-bond errors .

Advanced: What mechanistic insights explain TLR7 selectivity over TLR8?

Answer:

  • Molecular docking : 1H-imidazo[4,5-c]quinolines occupy a hydrophobic pocket in TLR7 (Leu557, Val555) absent in TLR8 .
  • Mutagenesis studies : TLR7-Phe408Ala mutation reduces binding affinity by 100-fold .
  • Electrostatic complementarity : Protonated N1 interacts with Asp555 in TLR7 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-imidazo[4,5-c]quinoline
Reactant of Route 2
Reactant of Route 2
1H-imidazo[4,5-c]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.